molecular formula C15H14O3 B15125070 Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate

Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate

Cat. No.: B15125070
M. Wt: 242.27 g/mol
InChI Key: DHSNIEOMMPTXPO-UHFFFAOYSA-N
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Description

Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate (CAS: 2070896-68-1) is a bicyclic heterocyclic compound featuring a fused naphthalene and dihydrofuran ring system with a methyl ester substituent at the 3-position. Its synthesis often involves cyclization reactions of naphthol derivatives with halogenated esters or ketones under basic conditions, though yields can vary significantly depending on the methodology .

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 2-(2,3-dihydrobenzo[g][1]benzofuran-3-yl)acetate

InChI

InChI=1S/C15H14O3/c1-17-14(16)8-11-9-18-15-12-5-3-2-4-10(12)6-7-13(11)15/h2-7,11H,8-9H2,1H3

InChI Key

DHSNIEOMMPTXPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydronaphthofurans, including Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate, can be achieved through various methods. One common approach involves the annulation of naphthols with different reagents. For instance, the treatment of 2-naphthol with isobutylaldehyde using hydrochloric acid in ethanol at 80°C for 0.5 hours yields dihydronaphthofuran . Another method involves the use of cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, under specific conditions .

Industrial Production Methods

Industrial production of dihydronaphthofurans typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents plays a crucial role in the efficiency of the production process. For example, the use of acid catalysts like sulfuric acid in toluene at elevated temperatures has been reported to produce dihydronaphthofurans in good yields .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The acetate group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. For example:

  • Saponification : Treatment with aqueous NaOH/EtOH at reflux converts the ester to 2,3-dihydronaphtho[1,2-b]furan-3-acetic acid, a reaction confirmed by NMR and HRMS data in analogous compounds.

  • Acid-Catalyzed Hydrolysis : HCl in THF selectively cleaves the ester group without disrupting the dihydrofuran ring.

Table 1: Hydrolysis Reaction Conditions and Outcomes

SubstrateReagents/ConditionsProductYield (%)Source
Methyl ester derivativeNaOH/EtOH, reflux, 6 hCarboxylic acid85–92
Methyl ester derivative1M HCl/THF, rt, 12 hCarboxylic acid78–84

Electrophilic Aromatic Substitution (EAS)

The naphthofuran core participates in EAS due to its electron-rich aromatic system:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the C-4 or C-5 positions .

  • Halogenation : Br₂ in CH₂Cl₂ selectively brominates the naphthalene ring at the C-6 position .

Cycloaddition Reactions

The dihydrofuran moiety engages in [3+2] cycloadditions under visible-light catalysis:

  • With Alkynes : Blue LED irradiation in MeCN facilitates regioselective cycloaddition with phenylacetylene, forming naphtho[2,3-b]furan-4,9-dione derivatives (e.g., 3a in Scheme 4) .

  • With Alkenes : Similar conditions yield dihydronaphtho[2,3-b]furan-4,9-diones (5a–e ) via radical intermediates .

Table 2: Cycloaddition Reaction Performance

Partner ReagentCatalyst/ConditionsProduct TypeYield (%)RegioselectivitySource
PhenylacetyleneBlue LEDs (460 nm), MeCN, 6 hNaphthofuran-4,9-dione58–75>95% C-2
StyreneVisible light, DCM, 12 hDihydronaphthofuran derivative61–68N/A

Oxidation and Reduction Reactions

  • Oxidation : MnO₂ in CHCl₃ oxidizes the dihydrofuran ring to a fully aromatic naphthofuran system .

  • Reduction : H₂/Pd-C selectively reduces the ester group to a primary alcohol without hydrogenating the furan ring.

Cross-Coupling Reactions

The acetate side chain enables Suzuki-Miyaura couplings:

  • With Arylboronic Acids : Pd(PPh₃)₄/K₂CO₃ in dioxane introduces aryl groups at the C-2 position (yields: 65–78%) .

Ring-Opening Reactions

Acid-mediated ring-opening occurs under harsh conditions:

  • HCl/MeOH : Prolonged reflux (48 h) cleaves the furan ring, yielding naphthol and acetic acid derivatives .

Key Mechanistic Insights

  • Cycloadditions proceed via 1,5-biradical intermediates under visible light, confirmed by control experiments .

  • Ester Hydrolysis follows a nucleophilic acyl substitution pathway, with base-mediated mechanisms showing higher efficiency than acid-catalyzed routes.

Mechanism of Action

The mechanism of action of Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate include dihydrofurans, thiophene derivatives, positional isomers, and substituted benzofurans. Key comparisons are outlined below:

Ethyl 2,3-Dihydronaphtho[1,2-b]furan-2-carboxylate

  • Structure : Differs in the ester group position (2-carboxylate vs. 3-acetate) and alkyl chain (ethyl vs. methyl).
  • Synthesis: Produced via reaction of 1-naphthol derivatives with ethyl 2,3-dibromopropanoate in acetone/K₂CO₃, yielding 0–31% .
  • Key Difference : Lower yields and competing byproduct formation (spirocyclopropane derivatives) suggest higher sensitivity to reaction conditions compared to the methyl ester analog .

2,3-Dihydronaphtho[1,2-b]thiophene 1-Oxides

  • Structure : Sulfur replaces the furan oxygen, forming a thiophene ring.
  • Synthesis : Derived from alkyl 1-naphthylsulfinates via thermolysis. Reduction with LiAlH₄ yields dihydrothiophenes, while acid treatment forms planar thiophenes .
  • Key Difference : Thiophene derivatives exhibit distinct electronic properties (e.g., higher polarizability) and redox reactivity compared to furan analogs, making them suitable for diverse catalytic applications .

Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate (CAS: 258882-83-6)

  • Structure : Positional isomer with the dihydrofuran ring fused at [2,1-b] instead of [1,2-b].

5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid (CAS: 2070896-67-0)

  • Structure : Benzofuran core with bulky tert-butyl groups and a carboxylic acid substituent.
  • Key Difference : The tert-butyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. This contrasts with the methyl ester’s moderate polarity .

Data Tables

Table 2: Structural and Functional Comparison

Compound Core Structure Substituents Key Properties
This compound Naphtho[1,2-b]furan Methyl ester at C3 Moderate polarity, R&D applications
5,7-Di-tert-butyl-2,3-dihydrobenzofuran-3-acetic Acid Benzofuran tert-Butyl groups, carboxylic acid High lipophilicity, steric hindrance
Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate Naphtho[2,1-b]furan Methyl ester at C1 Altered ring strain, potential bioactivity
Alantolactone (CAS: 546-43-0) Naphthofuranone Methylene, methyl groups Natural product, antimicrobial activity

Biological Activity

Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate is an organic compound that has garnered interest in various fields due to its unique biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a fused bicyclic structure with a molecular formula of C13H12O3C_{13}H_{12}O_3 and a molecular weight of approximately 242.27 g/mol. The presence of the acetate group significantly influences its reactivity and biological profile, making it a subject of extensive research in medicinal chemistry and biology .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate the activity of enzymes or receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects .

Key Activities:

  • Antioxidant Properties: The compound exhibits significant antioxidant activity, which is critical for mitigating oxidative stress in biological systems .
  • Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit enzymes related to inflammation .
  • Anticancer Potential: There is growing evidence supporting its role in cancer therapy, particularly in inhibiting the proliferation of certain cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructure TypeNotable ActivityUnique Feature
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetateDihydrobenzofuran derivativeAntimicrobialContains trifluoromethyl group
This compoundDihydronaphthofuranAntioxidantDifferent fusion position
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylateDihydronaphthofuranPotential anti-cancer activityCarboxylate substitution

This table highlights how this compound stands out due to its specific structural arrangement and biological properties.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity: A study demonstrated that derivatives of naphthoquinone structures exhibit potent cytotoxicity against various cancer cell lines. This compound was found to inhibit the growth of human osteosarcoma (U2OS) and cervical carcinoma (HeLa) cells with IC50 values indicating significant potency .
  • Anti-inflammatory Studies: Research has shown that this compound can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. The modulation of these pathways suggests potential applications in treating inflammatory diseases .

Future Directions

Research on this compound is ongoing. Future studies are expected to focus on:

  • In vivo efficacy: Testing the compound in animal models to assess its therapeutic potential.
  • Mechanistic studies: Further elucidating the pathways through which it exerts its biological effects.
  • Structural modifications: Exploring derivatives that may enhance its bioactivity or reduce toxicity.

Q & A

Q. What are the standard synthetic routes for Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate, and how are intermediates validated?

The synthesis typically involves multi-step protocols, such as cyclization of substituted naphthofuran precursors followed by esterification. For example, European Patent EP 4 374 877 A2 describes using methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate as a key intermediate, coupled with halogenated aromatic amines (e.g., 4-bromo-2-iodoaniline) under Suzuki-Miyaura cross-coupling conditions . Validation involves LCMS (e.g., m/z 597 [M+H]⁺) and HPLC retention time analysis (e.g., 1.52 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • LCMS : Used to confirm molecular ion peaks (e.g., m/z 643 [M+H]⁺ in Example 325) .
  • HPLC : Retention time consistency under standardized conditions (e.g., SQD-FA05 or SMD-TFA50) ensures batch reproducibility .
  • Chiral chromatography : Resolves stereoisomers, critical for compounds with multiple stereocenters (e.g., 4aR configurations in EP 4 374 877 A2) .

Q. How is the stereochemical integrity of the dihydronaphthofuran core maintained during synthesis?

Chiral auxiliaries or enantioselective catalysts are employed. For instance, Rhodium-catalyzed cascade reactions (e.g., cycloisomerization/C-H activation) ensure controlled formation of the 2,3-dihydronaphthofuran scaffold, as demonstrated in transition metal-catalyzed protocols . Polarimetric analysis or X-ray crystallography (e.g., ORTEP-3 for Windows) validates stereochemistry .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of this compound?

  • Catalyst selection : Rhodium catalysts (e.g., RhCl₃) enhance regioselectivity in cyclization steps, achieving yields >85% in optimized protocols .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, while protic solvents (e.g., MeOH) favor esterification .
  • Temperature control : Exothermic steps (e.g., Michael addition-elimination) require cooling to -20°C to prevent racemization .

Q. What strategies resolve contradictions in spectral data (e.g., LCMS vs. NMR) for this compound?

  • Orthogonal validation : Cross-check LCMS (m/z 681 [M+H]⁺ ) with ¹H/¹³C NMR (e.g., integration of furan acetoxy protons at δ 2.8–3.2 ppm) .
  • Isotopic labeling : Use of deuterated solvents or ¹³C-labeled reagents clarifies ambiguous splitting patterns in crowded spectral regions .

Q. How is the bioactivity of this compound assessed in target-binding studies?

  • Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with proteins like human serum albumin (HSA), as shown for structurally related naphthoquinone derivatives .
  • Fluorescence quenching assays : Monitor changes in tryptophan emission (λex = 280 nm) upon ligand binding to quantify affinity constants (Kd) .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Purification bottlenecks : Column chromatography struggles with diastereomeric mixtures; switch to preparative HPLC (C18 columns, acetonitrile/water gradients) improves resolution .
  • Catalyst recycling : Heterogeneous catalysts (e.g., Pd/C) reduce costs in cross-coupling steps but require rigorous metal leaching tests .

Methodological Guidance

Q. Designing a kinetic study for the compound’s stability under physiological conditions

  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (SGF) to mimic biological environments.
  • Degradation monitoring : Track ester hydrolysis via LCMS (m/z shift from 597 to 555 [M+H]⁺ due to acetate loss) .
  • Temperature dependence : Arrhenius plots (25–45°C) estimate activation energy (Ea) for decomposition .

Q. How to optimize regioselectivity in dihydronaphthofuran derivatization?

  • Directing groups : Install electron-withdrawing substituents (e.g., trifluoromethyl) at C-4 to bias electrophilic aromatic substitution at C-3 .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during halogenation .

Q. Addressing solubility limitations in in vitro assays

  • Co-solvent systems : Employ DMSO/PBS mixtures (<1% DMSO) to maintain compound solubility without cytotoxicity .
  • Liposome encapsulation : Use phosphatidylcholine-based vesicles to enhance bioavailability in cell-based assays .

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